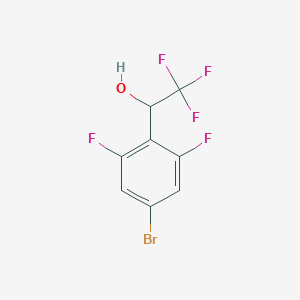
4-Chloro-8-methoxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-8-methoxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties Coumarins are benzopyrone derivatives that have been widely studied due to their presence in various natural sources and their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methoxycoumarin typically involves the introduction of chlorine and methoxy groups into the coumarin core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a catalyst. For this compound, the starting materials would include 4-chlorophenol and 8-methoxy-β-ketoester. The reaction is usually carried out under acidic conditions, often using sulfuric acid or a Lewis acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methoxycoumarin can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 4-Hydroxy-8-methoxycoumarin
Reduction: 8-Methoxycoumarin
Substitution: 4-Amino-8-methoxycoumarin or 4-Thio-8-methoxycoumarin
Scientific Research Applications
4-Chloro-8-methoxycoumarin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methoxycoumarin involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorine and methoxy groups can enhance its binding affinity and specificity for certain enzymes. Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Chlorocoumarin: Lacks the methoxy group, which can affect its biological activity.
8-Methoxycoumarin: Lacks the chlorine atom, resulting in different chemical reactivity.
4-Chloro-7-methoxycoumarin: Similar structure but with the methoxy group at a different position, leading to variations in its properties.
Uniqueness
4-Chloro-8-methoxycoumarin is unique due to the specific positioning of its chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
4-chloro-8-methoxychromen-2-one |
InChI |
InChI=1S/C10H7ClO3/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5H,1H3 |
InChI Key |
GDOSPKCIUSTRKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


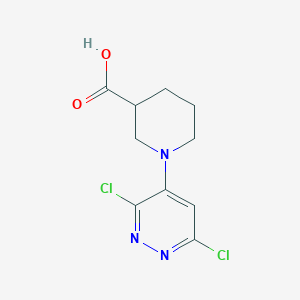
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
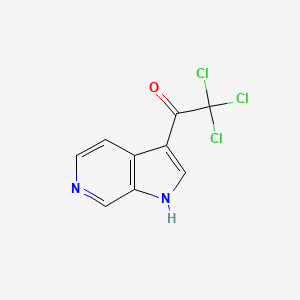
![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
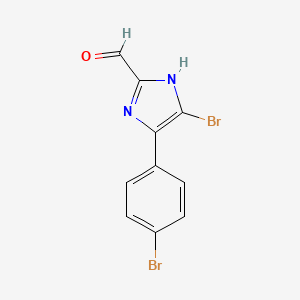
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
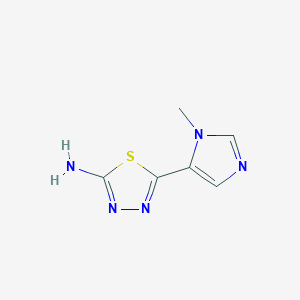
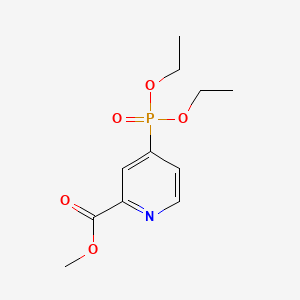
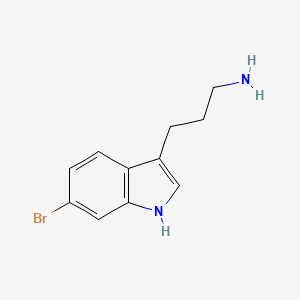
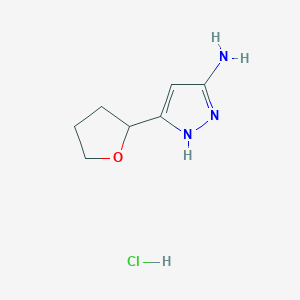
![2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)
